Dibutylphosphine oxide

Descripción general

Descripción

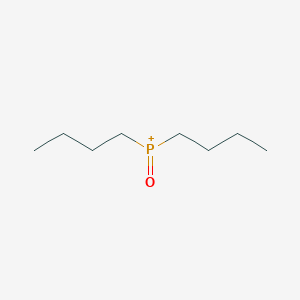

Dibutylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two butyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibutylphosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibutylphosphine using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, with the phosphine being converted to the corresponding phosphine oxide .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These methods may involve the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dibutylphosphine oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of phosphonic acids.

Reduction: Reduction of this compound can yield dibutylphosphine.

Substitution: The compound can participate in substitution reactions, where the butyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Silanes or other reducing agents.

Substitution: Various alkylating agents under appropriate conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Dibutylphosphine.

Substitution: Substituted phosphine oxides.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ligand in Coordination Chemistry

Dibutylphosphine oxide serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the reactivity of these metals in catalysis and other chemical transformations. For instance, it has been utilized in the synthesis of various metal complexes that exhibit catalytic properties in organic reactions .

Reagent in Organic Synthesis

The compound is employed as a reagent for the phosphorylation of organic substrates. Recent studies have demonstrated its effectiveness in the bisphosphorylation of carboxylic acids, enabling the formation of phosphorus-containing compounds with potential applications in drug development . The following table summarizes some key reactions involving this compound:

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Bisphosphorylation | Aliphatic carboxylic acids | Bisphosphorus compounds | High |

| Deoxyphosphorylation | Aromatic carboxylic acids | Benzyl phosphorus compounds | High |

| Coupling reactions | Various organic substrates | Value-added alkenes | High |

Biological Applications

Investigations into Biological Activity

This compound has been studied for its potential biological activities. Research indicates that it may interact with biomolecules, influencing various biological pathways. Its role as a ligand allows it to modulate the activity of certain enzymes and receptors, which could be beneficial in therapeutic contexts .

Medicinal Chemistry

Drug Development Precursor

The compound is explored as a precursor for drug development due to its ability to facilitate modifications of bioactive molecules. For example, this compound can be used to synthesize derivatives of established drugs like ibuprofen and naproxen, enhancing their pharmacological profiles . The following case study illustrates its application:

Case Study: Bisphosphorylation of Bioactive Carboxylic Acids

- Objective: To modify existing drugs to improve efficacy and reduce side effects.

- Method: Using this compound in conjunction with benzoic acid derivatives.

- Results: High yields of modified drug candidates were achieved, demonstrating the utility of this compound in pharmaceutical chemistry.

Industrial Applications

Production of Flame Retardants and Plasticizers

In industrial settings, this compound is utilized in the production of flame retardants and plasticizers. Its chemical stability and reactivity make it suitable for incorporation into various polymer matrices, enhancing their fire resistance without compromising mechanical properties .

Mecanismo De Acción

The mechanism of action of dibutylphosphine oxide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its phosphine oxide group can participate in hydrogen bonding and other interactions, affecting the behavior of the compound in different environments .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylphosphine oxide: Another phosphine oxide with phenyl groups instead of butyl groups.

Diethylphosphine oxide: Contains ethyl groups instead of butyl groups.

Dimethylphosphine oxide: Contains methyl groups instead of butyl groups

Uniqueness

Dibutylphosphine oxide is unique due to its specific combination of butyl groups and the phosphine oxide functional group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other phosphine oxides may not be able to fulfill .

Actividad Biológica

Dibutylphosphine oxide (DBPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its polar functional group, which enhances its solubility in aqueous environments and metabolic stability. This property is crucial for its biological interactions. The compound can act as a ligand, coordinating with metal ions, which influences various biochemical pathways. Additionally, its phosphine oxide group may participate in hydrogen bonding, affecting the compound's behavior in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, aziridine phosphine oxides, including DBPO derivatives, were tested for their antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing significant cell viability inhibition at concentrations ranging from 3.125 to 100 µM .

Table 1: IC50 Values of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DBPO-1 | HeLa | 25 |

| DBPO-2 | Ishikawa | 30 |

| DBPO-3 | L929 (Fibroblasts) | 40 |

The results indicated that compounds derived from this compound exhibited higher activity compared to their non-oxidized counterparts. Notably, one derivative caused significant cell cycle arrest in the S phase and increased reactive oxygen species (ROS) levels, suggesting apoptosis as a mechanism of action .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Preliminary assessments indicated moderate efficacy against several bacterial strains; however, the exact mechanisms remain under exploration. The polar nature of the compound may enhance its interaction with bacterial membranes, leading to disruption and subsequent cell death .

Case Studies

- Study on Anticancer Properties : A study published in Chemical Science demonstrated that this compound derivatives significantly inhibited the growth of HeLa cells by inducing apoptosis through ROS generation and cell cycle arrest .

- Antibacterial Efficacy : Another investigation assessed the antibacterial effects of this compound against various strains, showing promising results but requiring further research to elucidate specific mechanisms and optimize efficacy .

Research Findings

- Cell Cycle Analysis : Flow cytometry was used to analyze the effects of this compound on cell cycle distribution. The results indicated a significant increase in the sub-G1 phase population, correlating with apoptotic activity .

- ROS Measurement : The increase in ROS levels post-treatment was quantified using H2DCFDA staining, confirming oxidative stress as a contributor to the observed biological effects .

Propiedades

IUPAC Name |

dibutyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNGFNJWDJIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422862 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15754-54-8 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.